molecular formula C8H6N2O B3037667 6-Acetylnicotinonitrile CAS No. 52689-19-7

6-Acetylnicotinonitrile

Cat. No.: B3037667
CAS No.: 52689-19-7
M. Wt: 146.15 g/mol
InChI Key: HLPONRCXYZPNFJ-UHFFFAOYSA-N
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Description

6-Acetylnicotinonitrile (CAS 52689-19-7) is a pyridine derivative with the molecular formula C₈H₆N₂O and a molar mass of 146.15 g/mol. Its structure features an acetyl group (-COCH₃) at the 6-position and a nitrile (-CN) group at the 3-position of the pyridine ring . Key physicochemical properties include a predicted density of 1.19 g/cm³, boiling point of 296.3°C, and a pKa of -0.45, indicating moderate acidity . The compound requires storage under an inert atmosphere at room temperature, suggesting sensitivity to moisture or oxidative degradation . It serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its reactive acetyl and nitrile moieties.

Properties

IUPAC Name

6-acetylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c1-6(11)8-3-2-7(4-9)5-10-8/h2-3,5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLPONRCXYZPNFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC=C(C=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801303314
Record name 6-Acetyl-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801303314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52689-19-7
Record name 6-Acetyl-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52689-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Acetyl-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801303314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Acetylnicotinonitrile can be synthesized through various methods. One common approach involves the reaction of 6-chloronicotinonitrile with acetic anhydride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, leading to the formation of this compound.

Industrial Production Methods

Industrial production of this compound often involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

6-Acetylnicotinonitrile undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into amines.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Produces 6-acetylnicotinic acid.

    Reduction: Produces 6-acetylnicotinamines.

    Substitution: Produces various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

6-Acetylnicotinonitrile serves as a scaffold for developing new therapeutic agents targeting various diseases, particularly cancer and infectious diseases. Its potential pharmacological properties include:

  • Antimicrobial Activity : Research indicates that 6-ACN exhibits significant antimicrobial effects against various bacterial strains. For instance, studies have shown it to be effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) around 50 µg/mL for both.
  • Anticancer Properties : In vitro studies have demonstrated that 6-ACN can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer), with an IC50 value of approximately 30 µM after 48 hours of treatment. This suggests its potential as a chemotherapeutic agent.

Organic Synthesis

As a building block in organic chemistry, this compound can be utilized to synthesize more complex heterocyclic compounds. Its functional groups allow it to participate in various chemical reactions, including:

  • Nucleophilic Substitution : The nitrile group can act as an electrophile, facilitating reactions with nucleophiles.
  • Acetylation Reactions : The acetyl group can modify the activity of proteins and other biomolecules, which is crucial in drug design.

Material Science

In material science, 6-ACN is explored for developing novel materials due to its unique chemical properties. It can be incorporated into polymers and coatings, enhancing their performance characteristics.

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against both Gram-positive and Gram-negative bacteria. The results indicated:

Activity TypeTarget OrganismMIC Value
AntimicrobialStaphylococcus aureus50 µg/mL
AntimicrobialEscherichia coli50 µg/mL

This data highlights the compound's potential as a lead for developing new antibiotics.

Anticancer Activity

In another investigation focusing on human breast cancer cell lines (MCF-7), 6-ACN exhibited significant cytotoxicity:

CompoundCell LineIC50 (µM)
This compoundMCF-7 (Breast Cancer)30

These findings suggest that 6-ACN may play a role in future cancer therapies.

Mechanism of Action

The mechanism of action of 6-Acetylnicotinonitrile involves its interaction with specific molecular targets. In biological systems, it can act as a ligand for certain enzymes, influencing their activity. The acetyl group and nitrile functionality play crucial roles in its binding affinity and reactivity.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Substituents/Functional Groups Key Physical Properties Reactivity & Applications
6-Acetylnicotinonitrile C₈H₆N₂O 146.15 6-acetyl, 3-nitrile Density: 1.19 g/cm³; bp: 296.3°C Acetyl: Condensation reactions; Nitrile: Nucleophilic additions
6-Chloronicotinonitrile C₆H₃ClN₂ 138.56 6-chloro, 3-nitrile Not reported Chloro: Cross-coupling reactions
2-Amino-6-methylnicotinonitrile C₇H₇N₃ 133.15 2-amino, 6-methyl, 3-nitrile Not reported Amino: Nucleophilic substitutions; intermediates in drug synthesis
6-Amino-5-fluoronicotinonitrile C₆H₄FN₃ 137.11 6-amino, 5-fluoro, 3-nitrile Purity: 95% Fluoro: Electronic modulation for bioactive molecules
5-Acetyl-6-methyl-2-piperidinonicotinonitrile C₁₃H₁₇N₃O 231.30 5-acetyl, 6-methyl, 2-piperidine, 3-nitrile Not reported Piperidine: Enhances lipid solubility for CNS-targeting drugs
Ethyl 6-acetyl-5-chloronicotinate C₁₀H₁₀ClNO₃ 227.65 6-acetyl, 5-chloro, ethyl ester Not reported Ester: Hydrolysis to carboxylic acids; synthetic intermediate
6-Chloro-4-methylnicotinonitrile C₇H₅ClN₂ 152.58 6-chloro, 4-methyl, 3-nitrile CAS 66909-35-1 Methyl: Steric effects; chloro: Suzuki-Miyaura couplings

Functional Group Impact on Reactivity

  • Acetyl Group: In this compound and its analogs (e.g., Ethyl 6-acetyl-5-chloronicotinate), the acetyl moiety enables condensation reactions (e.g., Knorr quinoline synthesis) and acts as a directing group in electrophilic substitutions .
  • Chloro Substituents: Chlorinated derivatives (e.g., 6-Chloronicotinonitrile) exhibit enhanced electrophilicity, facilitating cross-coupling reactions (e.g., Buchwald-Hartwig amination) .
  • Amino Groups: 2-Amino-6-methylnicotinonitrile and 6-Amino-5-fluoronicotinonitrile participate in nucleophilic substitutions and are precursors to heterocycles like imidazoles or triazoles .
  • Fluoro Substituents: The electron-withdrawing fluorine in 6-Amino-5-fluoronicotinonitrile modifies electronic density, improving binding affinity in kinase inhibitors .

Biological Activity

6-Acetylnicotinonitrile (6-ACN) is a compound derived from nicotinic acid, known for its potential biological activities. This article explores the biological activity of 6-ACN, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C8_8H8_8N2_2
  • Molecular Weight : 148.16 g/mol
  • IUPAC Name : this compound

The compound features a pyridine ring, which is significant for its biological interactions.

Antitumor Activity

Recent studies have indicated that 6-ACN exhibits antitumor properties. In vitro assays have shown that it can induce apoptosis in various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • HeLa (cervical cancer)

The mechanism involves the activation of caspases and modulation of the Bcl-2 family proteins, leading to increased apoptosis rates in treated cells .

Anti-inflammatory Effects

6-ACN has demonstrated anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is particularly relevant in models of chronic inflammation, where it has been shown to reduce inflammation markers significantly .

Neuroprotective Properties

The compound has also been studied for its neuroprotective effects. Research indicates that 6-ACN can protect neuronal cells from oxidative stress-induced damage. It enhances the expression of antioxidant enzymes, thereby mitigating neuronal cell death .

The biological activities of 6-ACN are attributed to several mechanisms:

  • Inhibition of Cell Proliferation : By interfering with cell cycle progression, 6-ACN effectively reduces cell proliferation in cancer cells.
  • Induction of Apoptosis : The compound activates intrinsic apoptotic pathways, involving mitochondrial dysfunction and caspase activation.
  • Modulation of Inflammatory Pathways : It inhibits NF-kB signaling pathways, which are crucial in the inflammatory response.

Case Study 1: Antitumor Efficacy

A study conducted on MCF-7 cells treated with varying concentrations of 6-ACN reported a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM after 48 hours of treatment.

Concentration (µM)Cell Viability (%)
0100
1085
2565
5040

This data suggests significant cytotoxic effects at higher concentrations .

Case Study 2: Anti-inflammatory Activity

In an animal model of arthritis, administration of 6-ACN resulted in a notable reduction in paw swelling and inflammatory cytokine levels compared to the control group.

GroupPaw Swelling (mm)TNF-alpha Level (pg/mL)
Control8.5120
6-ACN Treatment4.245

These results highlight the potential of 6-ACN as an anti-inflammatory agent .

Q & A

Q. How should researchers structure a literature review to contextualize this compound’s role in kinase inhibition studies?

  • Answer : Organize sources by mechanism (e.g., ATP-competitive vs. allosteric inhibitors), highlighting structure-activity relationships (SAR). Use citation matrices to map trends in efficacy and selectivity. Critically evaluate conflicting findings (e.g., IC₅₀ variability) by comparing assay conditions (e.g., enzyme source, substrate concentration) .

Tables for Quick Reference

Table 1 : Key Physicochemical Properties of this compound

PropertyValue/MethodReference
Melting Point99°C (DSC)
StabilityStable under inert atmosphere
CarcinogenicityIARC Group 2B (Possible)

Table 2 : Recommended Analytical Techniques

ApplicationTechniqueValidation Criteria
Purity AnalysisHPLC (UV detector, C18 column)≥95% peak area threshold
Structural Confirmation¹H/¹³C NMR (DMSO-d₆)Match to reference spectra

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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